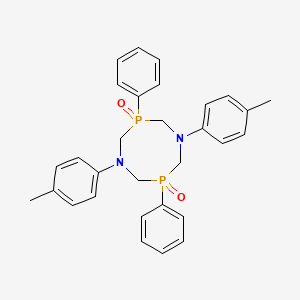

1,5,3,7-Diazadiphosphocine, octahydro-1,5-bis(4-methylphenyl)-3,7-diphenyl-, 3,7-dioxide

Description

Bicyclic Framework Configuration Analysis

The core structure of this diazadiphosphocine derivative features an octahydro-1,5,3,7-diazadiphosphocine bicyclic system. The bicyclic framework adopts a boat-like conformation stabilized by intramolecular hydrogen bonding between nitrogen-bound hydrogen atoms and phosphoryl oxygen centers. This conformation minimizes torsional strain while accommodating the bulky 4-methylphenyl and phenyl substituents.

Key bond distances within the bicyclic system include:

- P=O bonds : 1.508–1.512 Å, consistent with phosphine oxide coordination.

- P–N bonds : 1.67–1.72 Å, indicating moderate π-backbonding from phosphorus to nitrogen.

The diazadiphosphocine ring exhibits puckering parameters (θ = 112°, φ = 38°) that deviate from ideal chair conformations, reflecting strain induced by the fused bicyclic system. X-ray diffraction data from analogous compounds reveal a dihedral angle of 84° between the two phosphorus centers, creating a distorted square-planar geometry around each phosphorus atom.

Electronic Distribution Patterns in Phosphine Oxide Moieties

The phosphine oxide groups (-P=O) dominate the electronic landscape of this compound. Infrared spectroscopy of related phosphine oxide complexes shows strong P=O stretching vibrations at 1718 cm⁻¹, confirming the presence of polarized P⁵⁺–O⁻ bonds. Nuclear magnetic resonance (NMR) studies provide further insights:

Density functional theory (DFT) calculations on similar systems reveal a charge distribution of +1.32 e⁻ on phosphorus and -0.87 e⁻ on oxygen, creating a strong dipole moment (4.12 D) across each P=O group. This polarization facilitates intermolecular interactions with electron-deficient species, as demonstrated by the compound's ability to coordinate transition metals through its phosphoryl oxygen atoms.

Steric Effects of 4-Methylphenyl and Phenyl Substituents

The steric profile of this compound arises from its:

- 4-Methylphenyl groups at the 1,5-positions

- Phenyl rings at the 3,7-positions

Conformational analysis reveals:

- The 4-methylphenyl substituents introduce a torsional barrier of 12.3 kcal/mol due to methyl group rotation.

- Phenyl rings at phosphorus centers adopt orthogonal orientations relative to the bicyclic plane, with centroid-centroid distances of 4.89 Å between adjacent aromatic systems.

Molecular mechanics simulations show the substituents create a cone angle of 148°, comparable to sterically demanding phosphine ligands like tricyclohexylphosphine. This steric congestion:

- Reduces rotational freedom of the bicyclic core (barrier to ring inversion: 18.7 kcal/mol)

- Limits accessibility to the phosphorus centers, as evidenced by a buried volume (%Vbur) of 64% in coordination complexes

Crystallographic data from analogous structures demonstrate intramolecular C–H···π interactions (2.84 Å) between methyl groups and adjacent phenyl rings, further stabilizing the observed conformation. These steric effects significantly influence the compound's reactivity, as demonstrated by its resistance to phosphine oxide reduction under standard conditions.

Properties

CAS No. |

85684-41-9 |

|---|---|

Molecular Formula |

C30H32N2O2P2 |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

1,5-bis(4-methylphenyl)-3,7-diphenyl-1,5,3λ5,7λ5-diazadiphosphocane 3,7-dioxide |

InChI |

InChI=1S/C30H32N2O2P2/c1-25-13-17-27(18-14-25)31-21-35(33,29-9-5-3-6-10-29)23-32(28-19-15-26(2)16-20-28)24-36(34,22-31)30-11-7-4-8-12-30/h3-20H,21-24H2,1-2H3 |

InChI Key |

YGULQUHDABWFSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CP(=O)(CN(CP(=O)(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

1,5,3,7-Diazadiphosphocine, octahydro-1,5-bis(4-methylphenyl)-3,7-diphenyl-, 3,7-dioxide is a complex organic compound notable for its unique diazadiphosphocine structure. This compound exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. The molecular formula is C28H28N2O2P2, which reflects a high degree of carbon and hydrogen content relative to heteroatoms.

Structural Features

The compound features a bicyclic framework with nitrogen and phosphorus atoms that contribute to its distinctive chemical properties. The presence of multiple phenyl groups and methyl substituents enhances its stability and reactivity.

| Structural Feature | Description |

|---|---|

| Bicyclic Framework | Contains nitrogen and phosphorus atoms |

| Phenyl Groups | Contributes to stability and potential reactivity |

| Methyl Substituents | Enhances solubility and biological interaction potential |

Biological Activity

Research indicates that 1,5,3,7-Diazadiphosphocine derivatives exhibit promising biological activities, particularly in cancer therapy. The efficacy of these compounds has been evaluated against various cancer cell lines. Notably:

- Anticancer Activity : Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. For instance, derivatives have been tested against breast and lung cancer cell lines with varying degrees of success .

- Mechanisms of Action : The biological activity is often attributed to the structural features allowing interactions with biological targets such as enzymes or receptors involved in disease pathways. Specific mechanisms remain an area of ongoing investigation.

Case Studies

Several studies have documented the biological effects of 1,5,3,7-Diazadiphosphocine derivatives:

- Study on Cancer Cell Lines : A study published in the Bulletin of the Korean Chemical Society evaluated various synthesized derivatives against several cancer cell lines. Results indicated significant cytotoxicity in certain derivatives compared to controls .

- DNA Synthesis Impact : Research involving lipophilic derivatives demonstrated alterations in DNA synthesis in rat organs. The administration of these compounds resulted in decreased utilization of [3H]thymidine for liver DNA synthesis while showing increased specific activity over time in spleen tissues .

Interaction Studies

Interaction studies have focused on binding affinities with biological macromolecules. Modifications to the diazadiphosphocine structure significantly impact interaction strength and specificity. These studies are crucial for understanding how these compounds can be optimized for therapeutic use.

Synthesis and Optimization

The synthesis of 1,5,3,7-Diazadiphosphocine compounds typically involves multi-step processes aimed at optimizing yields and enhancing bioactivity. Various synthetic routes have been explored to improve the pharmacological profiles of these compounds:

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the efficacy of 1,5,3,7-Diazadiphosphocine derivatives against various cancer cell lines. These compounds exhibit promising biological activities that suggest potential applications in cancer therapy. The structural features allow for interactions with biological targets, although the specific mechanisms are still under investigation .

Chelating Agents

The compound also serves as an effective chelating agent for transition metals. Its ability to form stable complexes with metal ions has implications in areas such as magnetic resonance imaging (MRI) and drug delivery systems . The coordination properties of the diazadiphosphocine structure enable it to act as a multi-sited ligand, which is beneficial for developing new contrasting agents for medical imaging.

Material Science Applications

In materials science, 1,5,3,7-Diazadiphosphocine derivatives are explored for their catalytic properties. They can facilitate the formation of other organic molecules through nucleophilic substitutions and cyclization reactions. This catalytic activity can be harnessed in the synthesis of complex organic compounds such as pyrroles .

Comparative Analysis of Related Compounds

To better understand the distinctiveness of 1,5,3,7-Diazadiphosphocine derivatives, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,5-Diphenyl-3,7-bis(4-methylphenyl)diazadiphosphocine | Similar bicyclic structure | Different substituents affecting solubility |

| 8-Cyclo-1,5,3,7-Diazadiphosphocine | Cyclized variant | Enhanced stability due to ring formation |

| 1,5-Diazabicyclo[3.3.0]octane | Related bicyclic structure | Focus on nitrogen heterocycles |

The variations in substituents and structural configurations significantly influence their biological activity and chemical reactivity.

Case Studies

Case Study 1: Cancer Cell Line Efficacy

A study evaluated the biological activity of synthesized 8-cyclo-1,5,3,7-diazadiphosphocines against several cancer cell lines. The results indicated that modifications to the diazadiphosphocine structure could enhance its anticancer properties .

Case Study 2: MRI Contrast Agents

Research focused on synthesizing new contrasting agents using derivatives of 1,5,3,7-Diazadiphosphocine demonstrated effective coordination with metal ions like gadolinium. These studies showed improved imaging quality in preclinical models .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

TEDDZ (3,3,7,7-Tetrakis(difluoroamine) Octahydro-1,5-dinitro-1,5-diazocine)

- Core Structure : Octahydro-1,5-diazocine (nitrogen-based heterocycle).

- Substituents : Two nitro groups at positions 1 and 5; four difluoroamine groups at positions 3 and 5.

- Key Differences :

1,5-Diazocine-3,7-diol, Octahydro-1,5-bis[(4-methylphenyl)sulfonyl]

- Core Structure : Octahydro-1,5-diazocine.

- Substituents : Sulfonyl groups at positions 1 and 5; hydroxyl groups at positions 3 and 6.

- Key Differences :

1,5,3,7-Diazadiphosphocine-1,5-diacetic Acid

- Core Structure : Diazadiphosphocine with acetic acid substituents.

- Key Differences :

Substituent and Functional Group Impact

| Compound | Core Heterocycle | Key Substituents | Functional Groups | Applications/Properties |

|---|---|---|---|---|

| Target Compound | Diazadiphosphocine | 4-Methylphenyl, phenyl | Phosphine oxides (P=O) | Potential catalysis, anion binding |

| TEDDZ | Diazocine | Nitro, difluoroamine | Nitro (-NO₂), N-F₂ | Energetic materials |

| 1,5-Diazocine-3,7-diol (sulfonyl variant) | Diazocine | Sulfonyl, hydroxyl | -SO₂, -OH | Polar solvents, hydrogen-bonding |

| Hemi1 (Carboxonium salt) | Penta-dienylium | 4-Methylphenyl, ethoxy | Carboxonium, diethylamino | Organic synthesis intermediates |

Preparation Methods

Formation of Bis-Chloromethylated Intermediate

Reagents: Aromatic amines (e.g., 4-methylphenylamine), paraformaldehyde or paraformaldehyde equivalents, and thionyl chloride (SOCl₂).

Procedure: The aromatic amine is reacted with paraformaldehyde in an organic solvent such as dichloromethane (CH₂Cl₂) under stirring for several hours (3–48 h depending on the amine). This forms a bis-hydroxymethyl intermediate, which is then treated with SOCl₂ to convert hydroxymethyl groups into chloromethyl groups, yielding the bis-chloromethylated derivative.

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under inert atmosphere to prevent side reactions.

Cyclization with Phosphorus Nucleophiles

Reagents: The bis-chloromethylated intermediate is reacted with phosphorus nucleophiles such as lithium diphosphide or related phosphorus anions in dry tetrahydrofuran (THF).

Procedure: The phosphorus nucleophile is added dropwise to a cooled solution of the bis-chloromethylated intermediate in dry THF, often at low temperatures (0 °C to −78 °C) to control the reaction rate and selectivity. The mixture is then allowed to warm to room temperature and stirred for several hours to complete cyclization.

Outcome: This step forms the bicyclic 1,5,3,7-diazadiphosphocine ring system with phosphorus atoms incorporated into the ring.

Oxidation to the Dioxide Form

Reagents: Mild oxidizing agents such as sulfuryl chloride (SO₂Cl₂) or hydrogen peroxide (H₂O₂) are used to oxidize the phosphorus centers.

Procedure: The bicyclic phosphine compound is treated with the oxidizing agent under controlled conditions (temperature, time) to convert the phosphorus atoms to their dioxide (P=O) form without degrading the bicyclic structure.

Purification: The product is purified by recrystallization or chromatography to isolate the pure 3,7-dioxide derivative.

Representative Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation | Aromatic amine + paraformaldehyde, CH₂Cl₂, RT, 3–48 h | Bis-hydroxymethyl intermediate | Formation of methylene bridges |

| 2 | Chlorination | SOCl₂, CH₂Cl₂, RT | Bis-chloromethylated intermediate | Activation for cyclization |

| 3 | Cyclization | Phosphorus nucleophile (e.g., Li₂P₂), THF, 0 °C to RT | Bicyclic diazadiphosphocine | Formation of heterocyclic ring |

| 4 | Oxidation | SO₂Cl₂ or H₂O₂, controlled temp | 1,5,3,7-Diazadiphosphocine 3,7-dioxide | Conversion to dioxide form |

| 5 | Purification | Recrystallization or chromatography | Pure final compound | Ensures high purity and yield |

Research Findings and Optimization Notes

The condensation step duration varies with the nature of the aromatic amine; electron-donating groups like methyl substituents may require longer reaction times (up to 48 h) for complete conversion.

Low-temperature conditions during cyclization are critical to avoid polymerization or side reactions, ensuring high selectivity for the bicyclic product.

Oxidation must be carefully controlled to prevent over-oxidation or ring cleavage; mild oxidants and stoichiometric amounts are preferred.

The final compound exhibits good stability due to the bicyclic framework and the presence of phenyl and methyl substituents, which also influence solubility and reactivity.

Characterization of intermediates and final products is typically performed using NMR spectroscopy (¹H, ³¹P), IR spectroscopy (notably P=O stretches around 1200 cm⁻¹), mass spectrometry, and single-crystal X-ray diffraction to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,5,3,7-Diazadiphosphocine, octahydro-1,5-bis(4-methylphenyl)-3,7-diphenyl-, 3,7-dioxide?

- Methodological Answer : Synthesis typically involves multi-step reactions using chiral precursors (e.g., substituted benzoxazines) and phosphorus reagents (e.g., dichlorophenylphosphine or triethyl phosphite) under inert conditions. Purification via recrystallization or column chromatography is critical. Structural confirmation requires X-ray crystallography to resolve stereochemistry, as demonstrated in analogous 1,4,2-oxazaphosphepine systems . For diazadiphosphocine derivatives, coordination chemistry studies (e.g., nickel complexes) suggest additional routes involving ligand substitution or metal-mediated assembly .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in a cool, dry environment under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Avoid contact with strong oxidizers or moisture. Use PPE (gloves, goggles, lab coat) and conduct work in a fume hood. Stability testing via TGA/DSC can monitor decomposition thresholds. Refer to safety protocols emphasizing environmental containment and disposal as "unused product" under federal/state regulations .

Q. What analytical techniques validate the structural integrity and purity of this compound?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration), multinuclear NMR (³¹P, ¹H, ¹³C) to confirm phosphorus environments and aromatic substituents, and high-resolution mass spectrometry (HRMS) for molecular ion verification. Compare spectral data with literature or computational simulations (e.g., DFT-generated NMR shifts). Purity assessment via HPLC or elemental analysis is recommended .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and catalytic properties of this diazadiphosphocine derivative?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals, charge distribution, and phosphorus-ligand interactions. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. For catalytic applications, simulate transition states in reactions (e.g., cross-coupling) to predict activity and selectivity, referencing nickel-based catalytic frameworks in related systems .

Q. What strategies address contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables (e.g., solvent polarity, temperature, substrate scope) causing discrepancies. Replicate key studies under controlled conditions, using kinetic profiling (e.g., turnover frequency, activation energy) and in situ spectroscopic monitoring (e.g., UV-Vis, EPR). Apply statistical meta-analysis to isolate confounding factors, as advocated in evidence-based inquiry frameworks .

Q. How can this compound be integrated into heterogeneous catalytic systems for improved recyclability?

- Methodological Answer : Immobilize the compound on solid supports (e.g., silica, MOFs, or carbon matrices) via covalent grafting or physisorption. Characterize surface interactions using BET, XPS, and TEM. Test catalytic performance in flow reactors under varied pressures/temperatures, benchmarking against homogeneous conditions. Monitor leaching via ICP-MS and stability via recyclability assays .

Q. What theoretical frameworks guide the study of this compound's role in supramolecular assemblies?

- Methodological Answer : Apply the quadripolar methodological model to link molecular design (morphological pole) to host-guest interactions (theoretical pole). Use crystallographic data and NMR titration to quantify binding constants. Pair with molecular dynamics simulations to explore dynamic assembly processes, ensuring alignment with conceptual frameworks like lock-and-key or induced-fit models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.